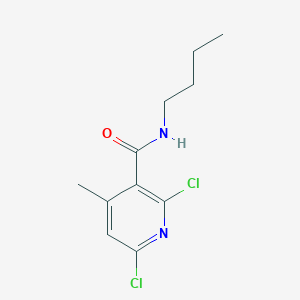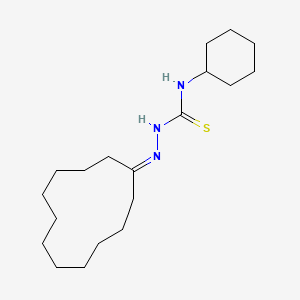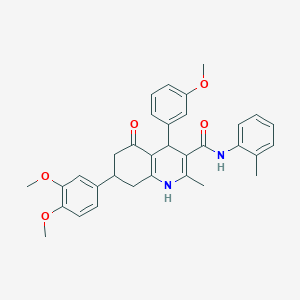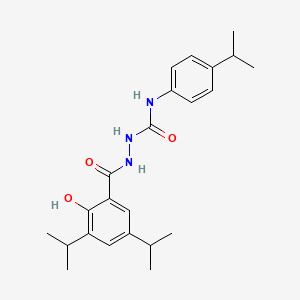![molecular formula C23H18ClN3O2S B4622855 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Quinoline derivatives, such as the one , represent a significant class of nitrogen-containing heterocyclic compounds. These molecules have garnered attention due to their wide range of biological activities and applications in medicinal chemistry. The synthesis and study of quinoline derivatives are thus of paramount importance in the development of new therapeutic agents and materials.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions starting from simple precursors like thiophenes, malonic acid, and various arylamines. Techniques such as aldol condensation, Heck reaction, and photochemical dehydrohalogenation are commonly employed. For instance, novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones have been synthesized through a complex series of reactions starting from thiophene-3-carboxaldehyde and demonstrating significant antitumor activities (DoganKoruznjak et al., 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide reveal a monoclinic system with specific hydrogen bond interactions (Polo-Cuadrado et al., 2021).
Applications De Recherche Scientifique
Anticorrosive Properties
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide, as a derivative of quinoline, has potential applications in corrosion inhibition. Quinoline derivatives exhibit good effectiveness against metallic corrosion due to their high electron density, which enables them to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These properties make them suitable for use as anticorrosive materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Applications
Quinazolines and their derivatives, including N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide, are important in the field of optoelectronics. They are used in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pharmacological Significance
Quinoline and quinazoline alkaloids are crucial in medicinal chemistry due to their broad spectrum of bioactivities. Derivatives like N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide can potentially contribute to this domain. Compounds from these classes, including quinoline and quinazoline alkaloids, have shown significant antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiplatelet, anti-inflammatory, and antioxidant activities. Their medicinal potential is vast, with ongoing research exploring new therapeutic applications (Shang et al., 2018).
Environmental and Safety Considerations
While exploring the scientific applications of compounds like N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide, it is essential to consider environmental and safety aspects. For instance, understanding the formation and control of nitrogenous disinfection by-products (N-DBPs) in drinking water is critical. Research into the chemistry, biochemistry, and safety of related compounds helps in developing strategies to mitigate potential risks associated with their use and disposal, ensuring that their applications are both effective and environmentally sustainable (Bond, Huang, Templeton, & Graham, 2011).
Propriétés
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-12-13(2)30-23(20(12)21(25)28)27-22(29)16-11-19(15-8-3-5-9-17(15)24)26-18-10-6-4-7-14(16)18/h3-11H,1-2H3,(H2,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNHRHTBPLAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)
![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)